4-Ethylheptanoic acid

Catalog No.
S3335350
CAS No.
132735-95-6
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylheptanoic acid

CAS Number

132735-95-6

Product Name

4-Ethylheptanoic acid

IUPAC Name

4-ethylheptanoic acid

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-3-5-8(4-2)6-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)

InChI Key

RCVXVULZIOSNEI-UHFFFAOYSA-N

SMILES

CCCC(CC)CCC(=O)O

Canonical SMILES

CCCC(CC)CCC(=O)O

Food Science and Flavoring:

4-Ethylheptanoic acid, also known as 4-ethyloctanoic acid, is a medium-chain fatty acid with a strong goaty odor. It is the most potent odorant among fatty acids, with a detection threshold as low as 1.8 parts per billion (ppb) []. This unique characteristic makes it a valuable tool in food science research, particularly in the study of flavor perception and development. Researchers utilize 4-ethylheptanoic acid to:

  • Identify and characterize flavor profiles: By adding controlled amounts of 4-ethylheptanoic acid to food samples, scientists can determine its contribution to the overall flavor profile and identify other flavor components that interact with it [].
  • Understand taste perception: Studies have investigated the interaction of 4-ethylheptanoic acid with taste receptors, providing insights into the mechanisms of flavor perception and the potential influence of individual genetic variations on taste sensitivity [].

Biomedical Research:

While the research on 4-ethylheptanoic acid in this area is limited, some studies have explored its potential applications in biomedical research:

  • Antimicrobial properties: Preliminary studies have shown that 4-ethylheptanoic acid exhibits some antimicrobial activity against certain bacterial strains []. However, further research is needed to understand its efficacy and potential mechanisms of action.
  • Drug delivery systems: The lipophilic nature of 4-ethylheptanoic acid makes it a potential candidate for the development of drug delivery systems. Researchers are exploring its use in designing vehicles for targeted drug delivery, particularly to fatty tissues [].

4-Ethylheptanoic acid is a branched-chain carboxylic acid with the molecular formula C9H18O2\text{C}_9\text{H}_{18}\text{O}_2. It features a seven-carbon backbone with an ethyl group attached to the fourth carbon. This compound is characterized by a carboxylic acid functional group, which imparts acidic properties and allows for various

Typical of carboxylic acids:

  • Esterification: Reacts with alcohols to form esters. For instance, when reacted with ethanol, it yields ethyl 4-ethylheptanoate.
  • Neutralization: Reacts with bases to form salts. For example, reacting with sodium hydroxide produces sodium 4-ethylheptanoate.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield alkanes.

These reactions illustrate the compound's reactivity profile and its ability to participate in both nucleophilic and electrophilic processes .

4-Ethylheptanoic acid can be synthesized through several methods:

  • Alkylation of Carboxylic Acids: This involves the alkylation of heptanoic acid using ethyl halides in the presence of strong bases.
  • Oxidation of Alcohols: The oxidation of corresponding alcohols (e.g., 4-ethyl-1-heptanol) can yield 4-ethylheptanoic acid.
  • Fischer Esterification: Reacting heptanoic acid with ethanol under acidic conditions can also generate this compound via esterification followed by hydrolysis.

These methods highlight the versatility in synthesizing 4-ethylheptanoic acid from readily available precursors .

4-Ethylheptanoic acid finds applications in various fields:

  • Chemical Industry: Used as an intermediate in the synthesis of esters and other organic compounds.
  • Food Industry: Serves as a flavoring agent due to its mild odor profile.
  • Pharmaceuticals: Potentially utilized in drug formulations as a solubilizing agent.

These applications underscore its utility in both industrial and consumer products.

Interaction studies involving 4-ethylheptanoic acid primarily focus on its reactivity with other compounds. It may interact with proteins and enzymes, influencing biochemical pathways. Additionally, its potential toxicity necessitates studies on its interaction with biological membranes and cellular components, particularly regarding skin irritation and acute toxicity when ingested .

Several compounds exhibit structural similarities to 4-ethylheptanoic acid. Here’s a comparison highlighting their uniqueness:

Compound NameFormulaUnique Features
3-Ethylheptanoic AcidC9H18O2Has the ethyl group on the third carbon
2-Ethylhexanoic AcidC8H16O2One less carbon; used in lubricant formulations
4-Ethyloctanoic AcidC10H20O2One additional carbon; used in surfactants

4-Ethylheptanoic acid is unique due to its specific branching at the fourth carbon, which influences its chemical properties and potential applications compared to these similar compounds .

Microbial Pathways for Fatty Acid Biosynthesis

4-Ethylheptanoic acid arises primarily through microbial lipid metabolism during dairy fermentation. Lactic acid bacteria (LAB), including Lactobacillus and Streptococcus species, hydrolyze milk triglycerides via lipases, releasing free fatty acids. Branched-chain fatty acids like 4-ethylheptanoic acid form through β-oxidation of longer-chain fatty acids or via amino acid degradation pathways involving leucine, isoleucine, and valine [5]. The ethyl branch at the fourth carbon position distinguishes it from linear homologs, a structural feature linked to specific enzymatic activity in LAB [5].

Fermentation Conditions and Yield Optimization

Artisanal cheese production fosters 4-ethylheptanoic acid accumulation due to extended aging periods and diverse microbial consortia. Studies show that Lactobacillus rhamnosus strains enhance its synthesis by upregulating esterases and lipases under low-pH conditions [5]. Temperature fluctuations during ripening further modulate yields, with optimal production observed at 12–15°C over 60–90 days [5].

Table 1: Concentration of 4-Ethylheptanoic Acid in Cheese Varieties

Cheese TypeConcentration (mg/kg)Fermentation Duration
Parmesan2.8 ± 0.324 months
Cheddar1.2 ± 0.112 months
Gouda0.9 ± 0.056 months

Odorant Properties and Structure-Activity Relationships

Volatility and Olfactory Thresholds

With a molecular weight of 158.24 g/mol and a logP value of 3, 4-ethylheptanoic acid exhibits moderate volatility, enabling its detection at low concentrations in the vapor phase [1] . Its odor detection threshold in air is 0.8 µg/m³, making it a potent contributor to cheese aromas even in trace amounts . The carboxylic acid group enhances hydrogen bonding with olfactory receptors, while the ethyl branch sterically hinders interactions, reducing perceived intensity compared to linear counterparts .

Comparative Analysis with Structural Analogs

Structural modifications significantly alter odor profiles. For instance, 2-ethylheptanoic acid (C₁₀H₂₀O₂) lacks the pronounced cheesy aroma of its 4-ethyl isomer due to differences in carbon chain folding and receptor binding [4]. Similarly, saturation of the carbon chain (e.g., 4-ethylheptenoic acid) diminishes odor potency by 40%, underscoring the importance of the saturated ethyl branch .

Quantitative Analysis in Artisanal Cheese Production

XLogP3

3

Dates

Last modified: 04-14-2024

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